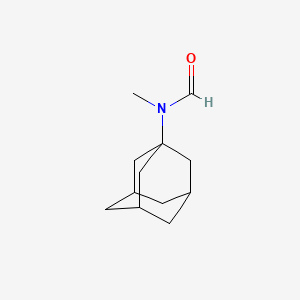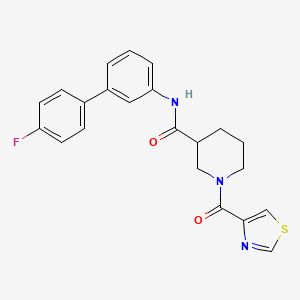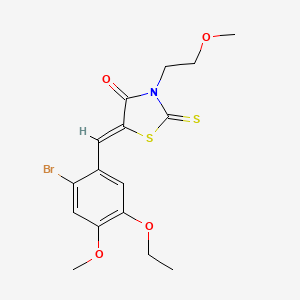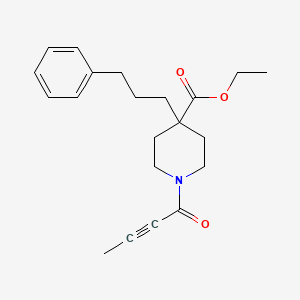
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have promising therapeutic effects against various types of cancers.
Mecanismo De Acción
The mechanism of action of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDACs, this compound leads to an increase in acetylation of histone proteins, which in turn leads to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to growth arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the regulation of gene expression and the role of HDACs in cancer. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective against cancer. Another area of interest is the development of combination therapies involving HDAC inhibitors and other anticancer agents, which may enhance the effectiveness of both treatments. Finally, there is a need for further research on the mechanisms of action of HDAC inhibitors and their effects on gene expression and cellular signaling pathways.
Métodos De Síntesis
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N~1~-isobutyl-5-chloro-2-methoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(methylsulfonyl)-5-chloro-2-methoxyaniline. Finally, this compound is reacted with glycine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as an anticancer agent. It has been shown to have promising effects against various types of cancers, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-10(2)8-16-14(18)9-17(22(4,19)20)12-7-11(15)5-6-13(12)21-3/h5-7,10H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRHLUSZFFQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B4921329.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)

![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)



